4-(2-呋喃基)-2-肼基-1,3-噻唑

描述

Synthesis Analysis

While specific synthesis methods for “4-(2-Furyl)-2-hydrazino-1,3-thiazole” were not found, similar compounds have been synthesized through various methods. For instance, new hybrid molecules containing 2-furyl and partially saturated pyridine fragments were obtained based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds .科学研究应用

-

Biomass Conversion and Biorefinery

- Summary of the Application : The compound 4-(2-Furyl)-3-buten-2-one (FBO), a precursor for liquid hydrocarbon fuels, can be formed by condensing furfural with biogenic ketones like acetone . This process is part of the broader field of biomass conversion and biorefinery, where biomass-derived furfurals are used to synthesize various biofuels and renewable chemicals .

- Methods of Application : Typically, a homogeneous or heterogeneous base catalyst is used for the condensation process .

- Results or Outcomes : The process contributes to the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .

-

Polymer–Silica Composite-Based Bifunctional Catalysts

- Summary of the Application : 4-(2-Furyl)-3-buten-2-one is used as a model substance for furfural–acetone aldol condensation products in the study of novel bifunctional metal-loaded polymer–silica composite (PSC) catalysts .

- Methods of Application : PSC catalysts were synthesized via a sol–gel method with different polymer contents and subsequently doped with different noble metals .

- Results or Outcomes : The product composition of the hydrodeoxygenation (HDO) of 4-(2-Furyl)-3-buten-2-one could be tuned by using catalysts with different polymer (i.e., acidic properties) and metal content (i.e., redox properties). High yields (>90%) of the fully hydrodeoxygenated product (n-octane) could be obtained using noble metal-loaded PSC catalysts in only 8 hours of reaction time .

-

Synthesis of Furanyl-Functionalised 2,2’:6’,2’’-Terpyridines

- Summary of the Application : Furanyl-functionalised 2,2’:6’,2’’-terpyridines are synthesized for use in various fields, including coordination chemistry, medicinal chemistry, and material sciences . These compounds find widespread applications in biomedical sciences, photovoltaic applications, and as catalysts .

- Methods of Application : Different synthetic routes are used to prepare these compounds, including the ring closure of 1,5-diketones and cross-coupling reactions .

- Results or Outcomes : The attachment of furan heterocycles to a terpyridine system allows the preparation of original molecular compounds and the conception of advanced (polymeric) materials featuring novel properties .

-

Valorization of Biomass-Derived Furfurals

- Summary of the Application : The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials . In this process, biomass-derived furfurals are used to synthesize various biofuels and renewable chemicals .

- Methods of Application : Catalytic processes are increasingly used in the chemistry of renewables under commercially relevant and environmentally acceptable conditions .

- Results or Outcomes : This work encourages researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

-

Valorization of Biomass-Derived Furfurals

- Summary of the Application : The expertise of synthetic organic chemistry has been instrumental in converting biomass to fuels, chemicals, and materials . In this process, biomass-derived furfurals are used to synthesize various biofuels and renewable chemicals .

- Methods of Application : Catalysis remains at the heart of organic synthesis and has a ubiquitous presence in the organic chemistry literature . Catalytic processes are increasingly used in the chemistry of renewables under commercially relevant and environmentally acceptable conditions .

- Results or Outcomes : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

-

Efficient Synthesis of Fully Renewable, Furfural-Derived Building Blocks

- Summary of the Application : The Diels–Alder [4 + 2] cycloaddition (DA) of biobased furanics has emerged as a particularly useful synthetic tool . It allows fully atom-efficient conversion of bioderived feedstocks into highly useful products .

- Methods of Application : The process involves the use of biobased furanics in a Diels–Alder [4 + 2] cycloaddition .

- Results or Outcomes : The process results in the formation of products bearing the ubiquitous 6-membered carbocyclic motif .

未来方向

属性

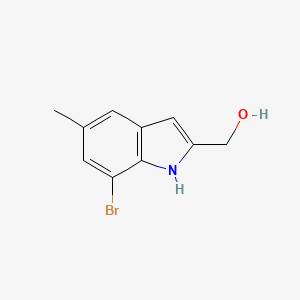

IUPAC Name |

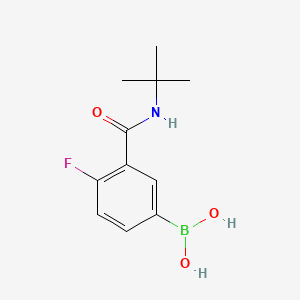

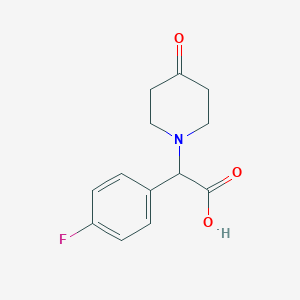

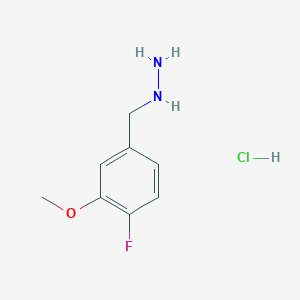

[4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVBUBDKTCFMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-hydrazino-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。